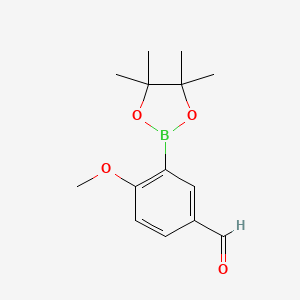

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Description

Properties

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGWHORCPCPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

-

- A suitably functionalized benzaldehyde derivative, often with a halogen substituent (e.g., bromo or chloro group) at the position where the boronate ester is to be introduced.

- A boronic ester, specifically tetramethyl-1,3,2-dioxaborolan-2-yl derivatives.

-

- Palladium-based catalysts such as Pd(dba)₂ or Pd(PPh₃)₂Cl₂.

- Base:

- Potassium acetate (KOAc) or other mild bases.

- Solvent:

- 1,4-dioxane or tetrahydrofuran (THF), often with water or co-solvents to facilitate solubility.

Reaction Conditions & Procedure

| Parameter | Details |

|---|---|

| Catalyst | Pd(dba)₂ (3 mol%) or Pd(PPh₃)₂Cl₂ (5 mol%) |

| Base | KOAc (1.5–2 equivalents) |

| Solvent | 1,4-dioxane or THF |

| Temperature | 80–100°C |

| Time | 12–24 hours |

| Atmosphere | Inert (nitrogen or argon) |

- In a dry Schlenk flask under nitrogen, dissolve the aryl halide (e.g., 3-bromo-4-methoxybenzaldehyde) with Pd catalyst.

- Add the boronic ester (tetramethyl-dioxaborolane derivative) and KOAc.

- Add dry 1,4-dioxane, then heat to 95°C with stirring.

- After completion (monitored by TLC), cool, filter, and purify via column chromatography.

Yield: Typically around 90% as reported in literature, with high purity confirmed by NMR and HRMS.

Direct Boronation of Aromatic Precursors

An alternative route involves the direct boronation of pre-functionalized aromatic compounds, such as methylated or methoxy-substituted benzaldehydes, via electrophilic borylation.

Reaction Overview

- Starting Material: Aromatic compound with suitable directing groups (e.g., methoxy group).

- Reagents: Bis(pinacolato)diboron (B₂Pin₂), a palladium catalyst, and a base.

- Conditions: Reflux in an inert solvent like dioxane or toluene.

Reaction Conditions & Procedure

| Parameter | Details |

|---|---|

| Catalyst | Pd(dba)₂ (2–5 mol%) |

| Ligand | Tricyclohexylphosphine (PCy₃) or similar |

| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) |

| Base | KOAc or Cs₂CO₃ |

| Solvent | Dioxane or toluene |

| Temperature | 80–100°C |

| Time | 12–24 hours |

- Combine aromatic precursor, B₂Pin₂, Pd catalyst, ligand, and base in dry solvent.

- Heat under inert atmosphere with stirring.

- Monitor reaction progress via TLC or NMR.

- Purify the crude product by chromatography.

Yield: Generally high (up to 92%), with the boronate ester formed selectively at the desired position.

Functional Group Transformation and Oxidation

Post-boronate formation, the aldehyde group can be introduced or modified via oxidation of suitable intermediates. For example:

- Preparation of the benzaldehyde moiety can be achieved through selective oxidation of the corresponding alcohol or via directed oxidation of the methyl group.

Reaction Conditions & Notes

- Use of oxidants like PCC or DDQ for selective oxidation.

- Maintaining reaction conditions that prevent hydrolysis of the boronate ester.

Key Reaction Parameters and Data Summary

| Preparation Method | Starting Material | Catalyst | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Halogenated benzaldehyde | Pd(dba)₂ or Pd(PPh₃)₂Cl₂ | Borylating agent (e.g., B₂Pin₂) | 1,4-dioxane | 80–100°C | ~90% | High regioselectivity, mild conditions |

| Direct Boronation | Aromatic precursor | Pd(dba)₂ | B₂Pin₂ | Dioxane | 80–100°C | 92% | Requires prior functionalization |

Notes and Best Practices

- Protecting groups: The aldehyde functionality must be protected or carefully handled to prevent side reactions during boronation.

- Reaction atmosphere: All steps should be performed under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.

- Purification: Column chromatography on silica gel with hexanes/ethyl acetate mixtures effectively isolates the target compound.

- Storage: Store under inert atmosphere at −20°C in moisture-proof containers to prevent hydrolysis of boronate esters.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Halogenated benzaldehyde | Borylating agent, Pd catalyst | Cross-coupling | ~90% | High selectivity, mild conditions |

| Direct Boronation | Aromatic precursor | B₂Pin₂, Pd catalyst | Electrophilic borylation | 92% | Fewer steps, high yield |

Mechanism of Action

The mechanism of action for 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde largely depends on its application:

Cross-Coupling Reactions: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Bioconjugation: The boronic ester forms reversible covalent bonds with diols, which can be utilized in various biochemical assays and sensor technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent patterns:

Biological Activity

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound characterized by its unique structure that includes a methoxy group and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antibacterial and anticancer properties.

Antibacterial Properties

Recent studies have explored the antibacterial activity of compounds related to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde. For instance:

- Activity Against Drug-resistant Strains : In a study assessing various derivatives of boronic acid compounds, some exhibited significant activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL . While specific data on this compound's activity is limited, its structural similarities suggest potential efficacy against similar bacterial strains.

Anticancer Properties

The anticancer potential of boron-containing compounds has been documented extensively. Although direct studies on 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde are sparse:

- Mechanism of Action : Compounds with similar dioxaborolane structures have shown promise in targeting specific cancer pathways. For example, research indicates that boron-containing drugs can inhibit tumor growth by interfering with cellular signaling pathways .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus (MRSA) | 0.5 - 8 μg/mL | |

| Anticancer | HepG2 liver tumor cells | IC50 < 20 mg/L |

Case Study: Boron Compounds in Anticancer Research

In a recent study involving various boron-based compounds:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of the 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) group enhances the biological activity of benzaldehyde derivatives against cancer cell lines. Studies have shown that these compounds can induce apoptosis in various cancer cells by disrupting cellular processes and promoting cell death mechanisms .

Targeted Drug Delivery

The compound's ability to form stable complexes with biomolecules makes it suitable for targeted drug delivery systems. By modifying its structure to include targeting ligands or therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery to cancerous tissues .

Polymer Science

Synthesis of Functional Polymers

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is utilized in the synthesis of novel copolymers. These polymers often possess unique optical and electrochemical properties due to the incorporation of electron-rich arene units and benzothiadiazole derivatives. Such materials are important in applications like organic photovoltaics and light-emitting diodes (OLEDs) .

Cross-Linking Agent

This compound can serve as a cross-linking agent in polymeric networks. Its reactive boron atom allows for covalent bonding with other polymer chains, enhancing the thermal and mechanical stability of the resulting materials .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The incorporation of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde into OLEDs has been explored due to its favorable electronic properties. It acts as an electron transport layer or as a host material for phosphorescent dopants. The resulting devices exhibit improved efficiency and color purity .

Sensors

Due to its electrochemical properties, this compound is also being investigated for use in sensor applications. It can be functionalized to detect specific analytes through changes in electrical conductivity or luminescence .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how are yields optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-borylation of methoxy-substituted benzaldehyde precursors. Key steps include:

- Borylation : Reaction of a halogenated benzaldehyde derivative (e.g., bromo or iodo) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in THF at reflux .

- Purification : Silica gel chromatography with hexanes/ethyl acetate gradients is commonly used, though yields vary (27–76%) depending on substituent steric effects and reaction conditions .

- Optimization : Lower yields (e.g., 27% in morpholine derivative synthesis) may arise from competing side reactions; adjusting equivalents of reagents, temperature, or using additives like mesitylene as an internal standard can improve reproducibility .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm) and methoxy group (~3.8 ppm). The dioxaborolane ring protons appear as singlets near 1.2–1.3 ppm .

- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Melting Point : Reported as ~61°C for analogous boronate esters, providing a purity benchmark .

Q. How is this compound utilized in cross-coupling reactions for organic synthesis?

The boronate ester moiety enables Suzuki-Miyaura couplings with aryl halides to form biaryl structures. Example applications:

- Debus-Radziszewski Reaction : Used to synthesize heterocycles (e.g., imidazoles) by reacting with α-diketones and ammonia .

- Morpholine Derivatives : Low-yield (27%) synthesis of 3-aryl morpholines highlights challenges in steric hindrance mitigation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

Disparities in yields (e.g., 27% vs. 76%) are attributed to:

- Steric Effects : Bulky substituents on the benzaldehyde ring hinder catalyst accessibility .

- Solvent/Base Selection : Polar aprotic solvents (THF, DMF) and weak bases (K₂CO₃) favor transmetallation, while stronger bases (NaOH) may hydrolyze the boronate ester .

- Catalyst Poisoning : Trace impurities in starting materials can deactivate palladium catalysts, necessitating rigorous purification .

Q. How can computational modeling enhance the design of derivatives for targeted applications?

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize charge transport in OLED materials .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry modifications .

Q. What strategies resolve discrepancies in purity assessments between suppliers and experimental data?

- GC/HPLC Validation : Independent purity verification is essential, as suppliers like TCI America report ≥97% purity but lack analytical data for some batches .

- Recrystallization : Use solvents like ethanol/water mixtures to remove impurities, improving purity to >99% for sensitive applications (e.g., fluorescent probes) .

Key Research Applications

- Materials Science : Synthesis of OLED intermediates via cross-coupling .

- Medicinal Chemistry : Precursor for bioactive molecules targeting enzymes or receptors .

- Fluorescent Probes : Boronate ester reactivity with peroxides for H₂O₂ detection in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.